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molecular formula C8H11NO2 B8438642 1-(2-Acetoxyethyl)pyrrole

1-(2-Acetoxyethyl)pyrrole

Cat. No. B8438642
M. Wt: 153.18 g/mol
InChI Key: CJGZABONHQYXSS-UHFFFAOYSA-N
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Patent
US04560699

Procedure details

Once the 1-(2-hydroxyethyl)pyrrole is obtained, it is esterified by any suitable means known in the art. For example, acetic acid is reacted with the 1-(2-hydroxyethyl)pyrrole in the presence of a strong acid such as sulfuric acid, and the reaction mixture is heated sufficiently to distill off the water that is formed as a result of the reaction. Preferably however, the pyrrole is reacted with acetyl chloride or acetic anhydride in a suitable solvent wherein there is a molar excess of the acetyl chloride or acetic anhydride. This reaction takes place at room temperature and will be completed in a relatively short period of time, with only an hour or two at the most being required for the reaction to reach completion. The 1-(2-acetoxyethyl)pyrrole is then isolated and purified by any means known in the art, such as extraction with a suitable organic solvent and removal of the solvent, to yield the desired compound represented by Formula (3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.S(=O)(=O)(O)O.N1C=CC=C1.[C:19](Cl)(=[O:21])[CH3:20].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:19]([O:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated sufficiently
DISTILLATION
Type
DISTILLATION
Details
to distill off the water that
CUSTOM
Type
CUSTOM
Details
is formed as
CUSTOM
Type
CUSTOM
Details
a result of the reaction
CUSTOM
Type
CUSTOM
Details
at room temperature
WAIT
Type
WAIT
Details
will be completed in a relatively short period of time, with only an hour
CUSTOM
Type
CUSTOM
Details
two at the most being required for the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCN1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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